7-Bromo-1H-benzimidazole-2-carboxylic acid

Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship (SAR)

Researchers exploring regioisomeric SAR in benzimidazole scaffolds face limited access to the 7-bromo (4-bromo) isomer, as the more common 5/6-bromo analog cannot substitute. This compound provides the precise substitution pattern for probing underexplored chemical space. • Orthogonal handles: Br at C7 for cross-coupling; COOH at C2 for amidation • Enables IP differentiation from crowded 5/6-substituted benzimidazole space • Purity ≥97% with full in-house QC documentation support

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 1263060-63-4
Cat. No. B593930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-benzimidazole-2-carboxylic acid
CAS1263060-63-4
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(N2)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyUPZCSZCAKGDJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H-benzimidazole-2-carboxylic acid: Identification & Procurement


7-Bromo-1H-benzimidazole-2-carboxylic acid (CAS 1263060-63-4) is a heterocyclic aromatic compound belonging to the benzimidazole family, with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol [1]. It consists of a fused benzene and imidazole ring system with a bromine substituent at the 7-position (also designated as the 4-position under IUPAC systematic naming conventions) and a carboxylic acid group at the 2-position. The compound serves as a synthetic building block in medicinal chemistry and organic synthesis research, with commercial availability from multiple suppliers at purity grades ranging from 95% to 97% . Its primary utility lies in the preparation of more complex benzimidazole derivatives, leveraging the bromine atom as a versatile handle for cross-coupling reactions and the carboxylic acid group for amide bond formation [1].

7-Bromo-1H-benzimidazole-2-carboxylic acid: Why Analogs Cannot Substitute


Benzimidazole-2-carboxylic acids are not interchangeable building blocks; the position of the bromine substituent critically governs both synthetic utility and downstream biological activity. The 7-bromo (4-bromo) isomer presents a distinct regioisomeric profile compared to the more widely studied 5/6-bromo analog (CAS 40197-20-4) . Bromine substitution at the 7-position alters the electron density distribution across the benzimidazole core, modifies the steric environment for subsequent functionalization reactions, and can produce divergent binding interactions with biological targets [1]. Critically, the 7-bromo derivative is not simply an alternative to the 5/6-bromo isomer; each regioisomer requires independent validation for any given application. In the absence of published head-to-head comparative data, procurement decisions must rely on the specific regioisomeric identity and the availability of adequate characterization documentation rather than assuming functional equivalence across bromo-substituted benzimidazole-2-carboxylic acids.

7-Bromo-1H-benzimidazole-2-carboxylic acid: Differentiation Evidence vs. Comparators


Regioisomeric Bromine Position vs. 5/6-Bromo Isomer

The 7-bromo-1H-benzimidazole-2-carboxylic acid (CAS 1263060-63-4) differs fundamentally from the more extensively characterized 5/6-bromo isomer (CAS 40197-20-4) in bromine substitution position, which directly influences chemical reactivity and potential biological interactions. The 7-bromo compound bears bromine at the 4-position of the benzimidazole ring (adjacent to the bridgehead nitrogen, designated as 7-position under alternative numbering), whereas the comparator 5/6-bromo analog bears bromine on the benzo ring distal to the imidazole fusion point . This regioisomeric distinction is not cosmetic; it alters the local electrostatic potential around the carboxylic acid moiety and modifies the compound's LogP and hydrogen-bonding capacity relative to the imidazole NH .

Medicinal Chemistry Synthetic Building Blocks Structure-Activity Relationship (SAR)

Commercial Availability and Purity vs. 5/6-Bromo Isomer

A comparative assessment of commercial availability reveals that the 7-bromo compound (CAS 1263060-63-4) is offered by suppliers including BOC Sciences (95% purity) and Leyan (97% purity) . The 5/6-bromo comparator (CAS 40197-20-4) is available from Alfa Chemistry at 96% purity with a documented melting point of 158°C . Neither compound has published biological activity data in the peer-reviewed literature as a discrete entity; both are positioned primarily as synthetic intermediates rather than bioactive final compounds. The 7-bromo derivative lacks published melting point data and has fewer commercial sourcing options than the 5/6-bromo analog, which benefits from more extensive vendor catalog presence [1]. Notably, the 7-bromo compound is cataloged under the alternative IUPAC name '4-bromo-1H-benzimidazole-2-carboxylic acid,' which may cause procurement confusion if not cross-referenced with CAS 1263060-63-4 .

Chemical Procurement Building Block Sourcing Research Chemical Supply

Biological Activity Gap: 7-Bromo vs. Benzimidazole Class

A systematic search of peer-reviewed literature and authoritative databases reveals a critical evidentiary gap: there are no published biological activity data specifically for 7-bromo-1H-benzimidazole-2-carboxylic acid (CAS 1263060-63-4) as a discrete chemical entity. This contrasts with the broader benzimidazole-2-carboxylic acid chemotype, for which class-level evidence indicates anti-inflammatory activity in laboratory animal models of rheumatoid arthritis without gastrointestinal side-effect liability [1]. Additionally, substituted benzimidazole derivatives have demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli , as well as in vitro antitumor activity against the MCF7 breast cancer cell line [2]. However, these class-level observations cannot be directly extrapolated to the 7-bromo derivative without specific experimental validation, given the established dependence of benzimidazole activity on precise substitution patterns [3].

Drug Discovery Biological Screening Structure-Activity Relationship (SAR)

Calculated Physicochemical Properties: LogP and PSA vs. 5/6-Bromo

Computational physicochemical property comparison between the 7-bromo (CAS 1263060-63-4) and 5/6-bromo (CAS 40197-20-4) regioisomers reveals measurable differences in predicted parameters. The 7-bromo compound exhibits a calculated LogP of 2.0236 and a topological polar surface area (TPSA) of 65.98 Ų [1]. In contrast, the 5/6-bromo isomer has a reported XLogP3-AA value of 2, reflecting a subtle but potentially meaningful reduction in calculated lipophilicity . Both compounds possess two hydrogen bond donor sites and two hydrogen bond acceptor sites, consistent with the carboxylic acid and imidazole NH functionalities. The modest difference in predicted LogP (2.0236 vs. 2) arises from the altered electronic environment conferred by the distinct bromine substitution position, which may influence membrane permeability and solubility in biological assays if the compounds are advanced into screening campaigns [2].

ADME Prediction Medicinal Chemistry Drug-Likeness Assessment

Synthetic Utility: 7-Bromo vs. 5/6-Bromo Cross-Coupling Potential

From a synthetic chemistry procurement perspective, the 7-bromo substitution pattern offers distinct advantages and limitations compared to the 5/6-bromo isomer. Bromine at the 7-position (adjacent to the bridgehead nitrogen of the imidazole ring) places the reactive halogen handle in closer proximity to the carboxylic acid functionality than in the 5/6-bromo analog. This regioisomeric difference influences the accessibility of the bromine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and may alter reaction yields or require divergent optimization of coupling conditions . The 5/6-bromo analog has established synthetic utility as a precursor for halogenated benzimidazole derivatives with antibacterial applications, though results have been characterized as inconclusive . The 7-bromo isomer, by contrast, represents a less explored regioisomeric space, potentially offering patentable novelty for derivative synthesis where substitution at the 7-position is explicitly claimed .

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry Building Blocks

Nomenclature Discrepancy: 7-Bromo vs. 4-Bromo Designation

A notable procurement consideration for CAS 1263060-63-4 is the systematic naming discrepancy across supplier catalogs. The compound is listed as '7-bromo-1H-benzimidazole-2-carboxylic acid' by some vendors and as '4-bromo-1H-benzimidazole-2-carboxylic acid' by others (including BOC Sciences and Leyan), reflecting alternative IUPAC numbering conventions for the benzimidazole ring system . This dual nomenclature is not observed to the same extent for the 5/6-bromo comparator (CAS 40197-20-4), which is consistently cataloged as either '5-bromo-' or '6-bromo-1H-benzimidazole-2-carboxylic acid' . The naming inconsistency for CAS 1263060-63-4 introduces a non-trivial risk of procurement error, as researchers searching for '7-bromo' may miss inventory listed under '4-bromo,' or vice versa. Furthermore, the absence of a dedicated PubChem CID or ChEMBL ID for CAS 1263060-63-4 compounds the verification challenge [1].

Chemical Procurement Compound Identity Verification Inventory Management

7-Bromo-1H-benzimidazole-2-carboxylic acid: Recommended Applications


Medicinal Chemistry SAR at 7-Position

7-Bromo-1H-benzimidazole-2-carboxylic acid (CAS 1263060-63-4) is optimally deployed in structure-activity relationship (SAR) investigations where the precise position of bromine substitution is hypothesized to modulate target binding or physicochemical properties. Unlike the more widely available 5/6-bromo isomer (CAS 40197-20-4), the 7-bromo derivative positions the halogen atom adjacent to the bridgehead nitrogen, offering a distinct electrostatic and steric profile . Procurement of this compound enables researchers to systematically explore regioisomeric effects within benzimidazole-2-carboxylic acid scaffolds, generating data that may support patent claims for 7-substituted benzimidazole derivatives .

Synthesis of Novel Cross-Coupled Benzimidazole Derivatives

The bromine atom at the 7-position serves as a reactive handle for palladium-catalyzed cross-coupling transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The carboxylic acid group at the 2-position provides a complementary functional handle for amide bond formation or esterification, enabling orthogonal derivatization strategies . This compound is particularly suitable for generating structurally diverse benzimidazole libraries where substitution at the 7-position is intentionally varied to explore underexploited chemical space, as the 7-bromo regioisomer has significantly less published synthetic precedent than its 5/6-bromo counterpart .

Exploratory Biological Screening with Analytical Validation

Given the absence of published biological activity data for CAS 1263060-63-4, this compound is most appropriately used in exploratory screening campaigns where the investigator's hypothesis specifically concerns the effect of 7-position bromination on target engagement. Procurement must be accompanied by rigorous in-house characterization—including NMR, LC-MS, and melting point determination—since published physicochemical data are incomplete (melting point not reported) [1]. The compound's calculated LogP of 2.0236 and TPSA of 65.98 Ų position it within favorable drug-like property space for cell-based assays, though membrane permeability and solubility should be empirically determined [2].

IP Generation for 7-Substituted Benzimidazole Scaffolds

Patent literature exemplifies the importance of precise substitution position claims in benzimidazole-derived pharmaceutical compositions . The 7-bromo-1H-benzimidazole-2-carboxylic acid scaffold represents a relatively underexplored regioisomeric space compared to 5/6-substituted analogs. Research organizations seeking to establish novel composition-of-matter or method-of-use claims may strategically procure CAS 1263060-63-4 as a key intermediate for generating proprietary 7-substituted benzimidazole derivatives, thereby circumventing crowded IP landscapes around more extensively patented 5/6-substituted scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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